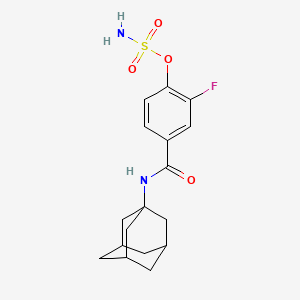
Adam-20-S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adam-20-S is a potent inhibitor of glucosinolate sulfatase, exhibiting an IC50 value of 9.04 micrograms per milliliter. This compound disrupts glucosinolate metabolism, enhancing the production of toxic isothiocyanates in Plutella xylostella .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adam-20-S involves the reaction of adamantane derivatives with sulfamate groups. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Adam-20-S undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
Applications De Recherche Scientifique
Adam-20-S has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on glucosinolate metabolism and its potential as a tool for investigating metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in targeting glucosinolate sulfatase-related pathways.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
Adam-20-S exerts its effects by inhibiting glucosinolate sulfatase, an enzyme involved in the metabolism of glucosinolates. By disrupting this metabolic pathway, this compound enhances the production of toxic isothiocyanates, which can have various biological effects. The molecular targets and pathways involved include the inhibition of glucosinolate sulfatase and the subsequent accumulation of isothiocyanates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adam-10-S: Another potent inhibitor of glucosinolate sulfatase with similar properties.
Adam-15-S: Exhibits similar inhibitory effects but with different potency and selectivity.
Adam-25-S: A related compound with distinct chemical properties and applications
Uniqueness of Adam-20-S
This compound stands out due to its high potency as a glucosinolate sulfatase inhibitor and its ability to enhance the production of toxic isothiocyanates. This makes it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H21FN2O4S |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
[4-(1-adamantylcarbamoyl)-2-fluorophenyl] sulfamate |
InChI |
InChI=1S/C17H21FN2O4S/c18-14-6-13(1-2-15(14)24-25(19,22)23)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)(H2,19,22,23) |
Clé InChI |
KMGCHRZYUHAAJS-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)OS(=O)(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


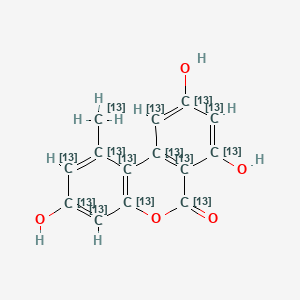
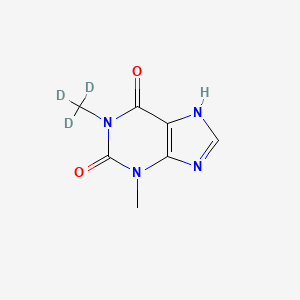
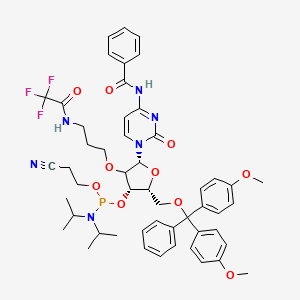
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
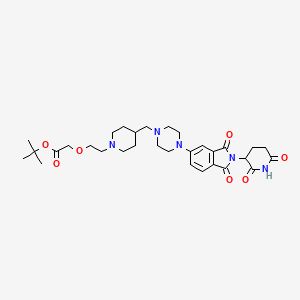
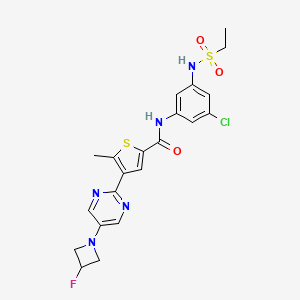
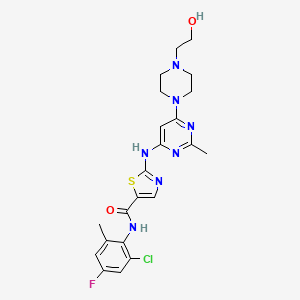
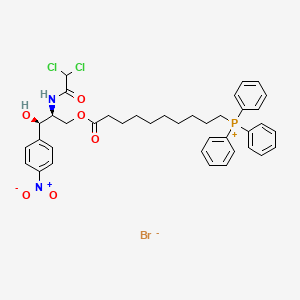
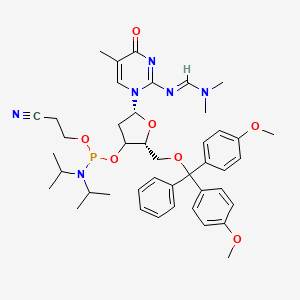
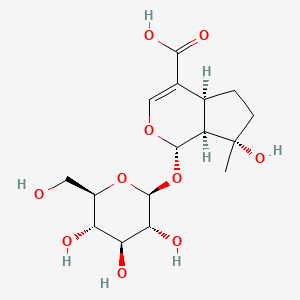
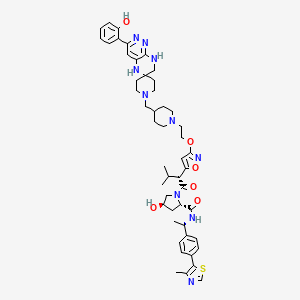
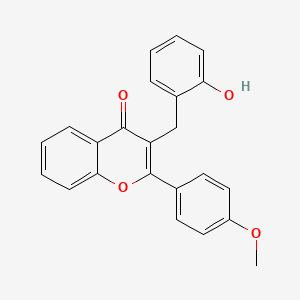
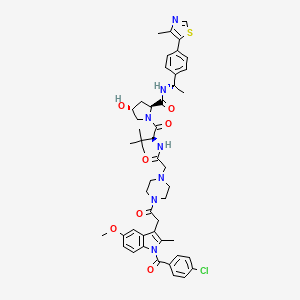
![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
